molecular formula C16H19NO B6598207 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline CAS No. 887579-91-1

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline

Cat. No.: B6598207
CAS No.: 887579-91-1
M. Wt: 241.33 g/mol
InChI Key: REQHGIFVBPBZIH-UHFFFAOYSA-N
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Description

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxy group substituted with a methyl and an isopropyl group, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline typically involves the reaction of 3-methyl-4-(propan-2-yl)phenol with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-methyl-4-(propan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as malate dehydrogenase, by binding to the active site and preventing substrate access . This inhibition can lead to alterations in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-methyl-4-(propan-2-yl)phenoxy]benzoic acid
  • 3-[3-methyl-4-(propan-2-yl)phenoxy]phenol
  • 3-[3-methyl-4-(propan-2-yl)phenoxy]benzaldehyde

Uniqueness

3-[3-methyl-4-(propan-2-yl)phenoxy]aniline is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)16-8-7-15(9-12(16)3)18-14-6-4-5-13(17)10-14/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQHGIFVBPBZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698832
Record name 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-91-1
Record name 3-[3-Methyl-4-(propan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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